N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the desired substituents. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of CDKs. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant biological activity and are being studied for their therapeutic potential.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .
Properties
Molecular Formula |
C18H22N6O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-12-4-5-15(13(2)10-12)20-16-14-11-19-23(3)17(14)22-18(21-16)24-6-8-25-9-7-24/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,22) |
InChI Key |
KAPURPKBTPEUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C)C |
Origin of Product |
United States |
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